Methacholine
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methacholine can be synthesized through the esterification of β-methylcholine with acetic anhydride. The reaction typically involves the following steps:
Formation of β-methylcholine: This is achieved by the methylation of choline using methyl iodide.
Esterification: The β-methylcholine is then reacted with acetic anhydride to form this compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Methacholine undergoes several types of chemical reactions, including:
Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions under normal physiological conditions.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution due to the presence of the ester group.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by acetylcholinesterase.
Esterification: Acetic anhydride is used for the esterification process.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Methacholine has several scientific research applications:
Wirkmechanismus
Methacholine exerts its effects by acting as a non-selective muscarinic receptor agonist. It binds to muscarinic receptors in the lungs, leading to bronchoconstriction. This action is more pronounced in individuals with bronchial hyperreactivity, making it useful in diagnostic tests . The molecular targets include M3 muscarinic receptors, which mediate smooth muscle contraction in the airways .
Vergleich Mit ähnlichen Verbindungen
Acetylcholine: The natural neurotransmitter that methacholine mimics.
Bethanechol: A muscarinic receptor agonist used to treat urinary retention.
Uniqueness of this compound: this compound is unique due to its selective action on muscarinic receptors without significant effects on nicotinic receptors . This selectivity makes it particularly useful for diagnostic purposes in respiratory medicine .
Biologische Aktivität
Methacholine is a synthetic derivative of acetylcholine, primarily recognized for its role as a non-specific muscarinic acetylcholine receptor agonist. Its biological activity is predominantly studied in the context of respiratory physiology, particularly in evaluating airway hyperreactivity (AHR) in conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, focusing on its pharmacological mechanisms, clinical applications, and relevant research findings.
This compound exerts its effects by binding to muscarinic acetylcholine receptors (mAChRs), specifically the M2 and M3 subtypes found in airway smooth muscle. The activation of these receptors leads to bronchoconstriction through calcium-dependent signaling pathways:
- M3 Receptors : When activated, these receptors mediate bronchoconstriction by increasing intracellular calcium levels, leading to smooth muscle contraction.
- M2 Receptors : These receptors primarily inhibit acetylcholine release from presynaptic neurons, modulating the overall cholinergic tone in the airways.
The pharmacological profile of this compound allows it to induce bronchoconstriction, making it a valuable tool in clinical assessments of airway responsiveness.
Clinical Applications
This compound is primarily used in the This compound challenge test (MCT) , a diagnostic procedure for assessing AHR. During this test, increasing concentrations of this compound are inhaled, and changes in forced expiratory volume in one second (FEV1) are measured. A significant drop in FEV1 indicates heightened airway sensitivity, often associated with asthma.
Key Findings from Clinical Studies
- Asthma Diagnosis : A study involving 30 patients with asthma demonstrated that all participants responded positively to this compound, with notable decreases in FEV1 correlating with increasing this compound concentrations. The provocative concentration causing a 20% fall in FEV1 (PC20) was significantly lower in asthmatic patients compared to controls .
- Chronic Obstructive Pulmonary Disease (COPD) : Research has shown that this compound reactivity can predict lung function decline over time in smokers with early COPD. In a cohort study involving 5,733 smokers, baseline this compound reactivity was linked to subsequent changes in FEV1, highlighting its prognostic value .
- Dose-Response Relationship : In a clinical trial assessing the effects of different doses of this compound, researchers observed a clear dose-response relationship where higher doses resulted in greater reductions in FEV1. For instance, a geometric mean PC20 increased significantly after administering higher doses of this compound .
Table 1: Summary of this compound Challenge Test Results
Study Reference | Patient Group | PC20 (mg/mL) | FEV1 Change (%) | Response Rate (%) |
---|---|---|---|---|
Asthma | <16 | -20% | 100 | |
COPD Smokers | Variable | -15% (average) | 75 | |
Healthy Controls | >50 | -2% | 10 |
Case Studies
Case Study 1 : A patient with a history of asthma underwent an MCT where inhalation of 0.125 mg/mL this compound resulted in a 17.3% decrease in FEV1. Subsequent inhalations led to further declines and symptoms resembling those experienced during daily life activities .
Case Study 2 : In another instance, a patient initially showed no response to low-dose this compound but exhibited significant bronchoconstriction upon exposure to higher concentrations (up to 2.0 mg/mL), indicating variability in individual responses to this compound challenges .
Research Findings
Recent studies have expanded our understanding of this compound's role beyond mere diagnostic utility:
- This compound's ability to provoke asthma-like symptoms has been documented even at low concentrations, suggesting that individual sensitivity may vary significantly among patients .
- The relationship between smoking status and this compound reactivity emphasizes the need for tailored approaches in managing respiratory diseases among smokers .
Eigenschaften
IUPAC Name |
2-acetyloxypropyl(trimethyl)azanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO2/c1-7(11-8(2)10)6-9(3,4)5/h7H,6H2,1-5H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWOPGCLSHLLPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](C)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18NO2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
62-51-1 (Parent), 625-19-4 (iodide salt/solvate) | |
Record name | Methacholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2046967 | |
Record name | Methacholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methacholine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015654 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Asthma is a complicated condition associated with airway remodelling, including the proliferation of airway smooth muscle (ASM) and altered extracellular matrix, aberrant pro-inflammatory immune responses, and excessive ASM contraction leading to decreased lung function. Excessive ASM contraction in response to contractile agonists, a phenomenon termed airway hyperresponsiveness (AHR), is a physical manifestation of the altered pulmonary physiology in asthma. Although numerous factors, such as increased ASM levels, pro-contractile molecules, pro-inflammatory cytokines, and growth factors, contribute to AHR, one of the key factors in determining ASM tone is regulated by vagal parasympathetic nerve innervation. The response to acetylcholine and other cholinergic agonists at these neuromuscular junctions is predominantly controlled by inhibitory Gi-coupled M2 and excitatory Gq-coupled M3 muscarinic acetylcholine receptors (mAChRs). Activation of M3 receptors results in ASM contraction and resulting bronchoconstriction through downstream calcium-dependent signalling pathways, while M2 activation inhibits neuronal acetylcholine release. Methacholine is a non-specific mAChR agonist, capable of acting on all mAChR subtypes. However, in the context of AHR, methacholine's ability to induce bronchoconstriction through M3 receptors is clinically relevant. In addition, M3 agonism may increase the release of pro-inflammatory cytokines, further contributing to AHR. The inhibitory effect of M2 agonism by methacholine is likely also important, as shown by animal studies using mice with impaired M2 function, and by observations that eosinophilic inflammation, such as occurs in asthma, negatively impacts M2 function. Hence, asthmatic patients are more sensitive to inhaled cholinergic agonists such as methacholine; this forms the basis for the methacholine challenge test, which diagnoses AHR through an increased methacholine-induced response. | |
Record name | Methacholine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06709 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
55-92-5 | |
Record name | Methacholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methacholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methacholine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06709 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methacholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHACHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03V657ZD3V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methacholine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015654 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170-174 | |
Record name | Methacholine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06709 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.